1-(3,4-Dimethylphenyl)pentan-1-one
Description
1-(3,4-Dimethylphenyl)pentan-1-one is a ketone derivative featuring a pentanone backbone substituted with a 3,4-dimethylphenyl group at the carbonyl position. The 3,4-dimethyl substitution likely enhances steric and electronic properties, influencing reactivity and stability compared to other aryl-substituted ketones. Applications may include agrochemical synthesis, though further research is required to confirm its specific industrial roles.
Properties
CAS No. |
56041-76-0 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)pentan-1-one |
InChI |
InChI=1S/C13H18O/c1-4-5-6-13(14)12-8-7-10(2)11(3)9-12/h7-9H,4-6H2,1-3H3 |
InChI Key |
OTEYXUIWZPUDBL-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=CC(=C(C=C1)C)C |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 1-(3,4-Dimethylphenyl)pentan-1-one with key analogs, emphasizing structural variations, physicochemical properties, and applications:
Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing Groups: The 4-chloro and 3-nitro substituents in analogs (e.g., ) enhance electrophilicity, favoring nucleophilic reactions in pesticide synthesis. Psychoactive Derivatives: α-PVP and MDPV incorporate pyrrolidinyl or methylenedioxy groups, enabling dopamine/norepinephrine reuptake inhibition. These substitutions are absent in this compound, suggesting divergent biological activities .
- Synthesis Pathways: Claisen-Schmidt condensation is a common method for arylpentanones (e.g., 3-nitrophenyl analog synthesized via 3-nitrobenzaldehyde and 3,3-dimethylbutan-2-one ). A similar approach using 3,4-dimethylbenzaldehyde could yield the target compound.
Physicochemical Properties
- Solubility : MDPV HCl is water-soluble, while free bases (e.g., α-PVP) are often oils or powders . The dimethylphenyl analog is likely less polar than nitro or chloro derivatives, reducing aqueous solubility.
- Crystallinity : Derivatives like 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one form stable crystals, critical for X-ray structure determination (utilizing SHELX software ). The dimethylphenyl variant may exhibit similar crystallinity.
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